2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide
Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a formyl group, a methoxy group, and a phenylethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the phenoxyacetamide backbone: This can be achieved by reacting 4-formyl-2-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-formyl-2-methoxyphenoxy)acetyl chloride.
Amidation reaction: The resulting 2-(4-formyl-2-methoxyphenoxy)acetyl chloride is then reacted with 2-phenylethylamine in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and methoxy groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-formyl-2-methoxyphenoxy)acetamide: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
2-(4-formylphenoxy)-N-(2-phenylethyl)acetamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide:
Uniqueness
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide is unique due to the presence of all three functional groups (formyl, methoxy, and phenylethyl) in its structure
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-17-11-15(12-20)7-8-16(17)23-13-18(21)19-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGDFLIUHJKABK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200308 | |
Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-36-9 | |
Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832674-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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